molecular formula C24H22N2O3S B5006799 2-[3-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[3-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5006799
M. Wt: 418.5 g/mol
InChI Key: BTFXAWALCUPTHI-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothieno[2,3-d]pyrimidin, which is a type of heterocyclic compound. These types of compounds are often studied for their potential applications in various fields, including medicinal chemistry and materials science .


Molecular Structure Analysis

The compound contains a benzothieno[2,3-d]pyrimidin core, which is a fused ring system consisting of a benzene ring, a thiophene ring, and a pyrimidine ring. It also has a phenoxyethoxy group attached to the 3-position and a tetrahydrobenzothieno group attached to the 2-position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic systems present in its structure, particularly the benzothieno and pyrimidine rings. These could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the electron-rich aromatic systems could potentially enhance its ability to conduct electricity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s being studied for use in organic electronics, its mechanism of action would involve the movement of charge carriers within its molecular structure .

Future Directions

Future research on this compound could involve exploring its potential applications in various fields, studying its reactivity and interactions with other substances, and optimizing its synthesis process .

Properties

IUPAC Name

2-[3-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c27-23-21-19-11-4-5-12-20(19)30-24(21)26-22(25-23)16-7-6-10-18(15-16)29-14-13-28-17-8-2-1-3-9-17/h1-3,6-10,15H,4-5,11-14H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFXAWALCUPTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC(=CC=C4)OCCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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